

Application Note: Synthesis of a CRBN-Targeting PROTAC via Click Chemistry

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Compound of Interest

Compound Name: Boc-PEG1-PPG2-C2-azido

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Topic: Linking **Boc-PEG1-PPG2-C2-azido** to a CRBN Ligand for Targeted Protein Degradation.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is a widely utilized E3 ligase for PROTAC development.[1]

This application note provides a detailed protocol for the synthesis of a PROTAC molecule by conjugating a Boc-protected polyethylene glycol (PEG) and polypropylene glycol (PPG) based azide linker (Boc-PEG1-PPG2-C2-azido) to an alkyne-functionalized CRBN ligand, specifically a pomalidomide derivative. The conjugation is achieved through a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] This method offers a robust and modular approach for the rapid assembly of PROTAC libraries for structure-activity relationship (SAR) studies.[2]

Data Presentation



The following tables summarize key quantitative data for the components and the final PROTAC conjugate. The data are representative of typical values obtained for pomalidomide-based PROTACs targeting bromodomain-containing protein 4 (BRD4).

Component	Parameter	Value	Assay Method
Pomalidomide-alkyne	CRBN Binding Affinity (Kd)	~157 nM	Competitive Titration
Final PROTAC	BRD4 Binding Affinity (IC50)	41.8 nM	Competitive Binding Assay
Final PROTAC	BRD4 Degradation (DC50)	32 nM	Western Blot / In-Cell Assay
Final PROTAC	Maximal Degradation (Dmax)	>95%	Western Blot / In-Cell Assay

Table 1: Binding affinities and degradation performance of the CRBN ligand and the final PROTAC.[1][4][5]



Parameter	Recommended Conditions	Notes
Solvent	t-BuOH/H2O (1:1) or DMSO/H2O	Co-solvents are often necessary to solubilize all reactants.
Reactant Concentration	1.0 - 1.2 equivalents (one reactant in slight excess)	Can drive the reaction to completion.
Copper(I) Source	CuSO ₄ ·5H ₂ O (0.1 - 0.5 eq.) with a reducing agent	In situ reduction of Cu(II) is common and convenient.
Reducing Agent	Sodium Ascorbate (1.0 - 5.0 eq.)	Should be freshly prepared.
Copper Ligand	THPTA or other triazole-based ligands (1.0 - 5.0 eq.)	Stabilizes the Cu(I) oxidation state and accelerates the reaction.[6]
Reaction Temperature	Room Temperature	Mild conditions preserve the integrity of complex molecules.
Reaction Time	1 - 16 hours	Monitor progress by TLC or LC-MS.

Table 2: Typical reaction conditions for CuAAC conjugation.[6][7]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating the **Boc-PEG1-PPG2-C2-azido** linker to an alkyne-functionalized pomalidomide.

Materials:

- Boc-PEG1-PPG2-C2-azido
- Pomalidomide-alkyne



- Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) and deionized water
- Thin Layer Chromatography (TLC) plates
- Silica gel for column chromatography
- Ethyl acetate, hexanes, dichloromethane (DCM), methanol (MeOH) for chromatography

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Boc-PEG1-PPG2-C2-azido in anhydrous DMSO.
 - Prepare a 10 mM stock solution of Pomalidomide-alkyne in anhydrous DMSO.
 - Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
 - Prepare a 50 mM stock solution of THPTA in deionized water.
 - Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh immediately before use.
- Reaction Setup:
 - In a clean, dry vial, add the Pomalidomide-alkyne solution (1.0 equivalent).
 - Add the Boc-PEG1-PPG2-C2-azido solution (1.1 equivalents).
 - Add a solvent mixture of DMSO and water (e.g., 4:1 v/v) to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.
 - Add the THPTA solution (final concentration ~1.25 mM).



- Add the CuSO₄ solution (final concentration ~0.25 mM).
- Reaction Initiation and Incubation:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
 - Seal the vial and stir the reaction mixture at room temperature for 1-16 hours.
 - Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
- Work-up and Purification:
 - Once the reaction is complete, dilute the mixture with deionized water.
 - Extract the product with an organic solvent such as ethyl acetate or DCM (3x the volume of the aqueous layer).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of MeOH in DCM or ethyl acetate in hexanes) to yield the pure Boc-protected PROTAC.

Protocol 2: Characterization of the Final Product

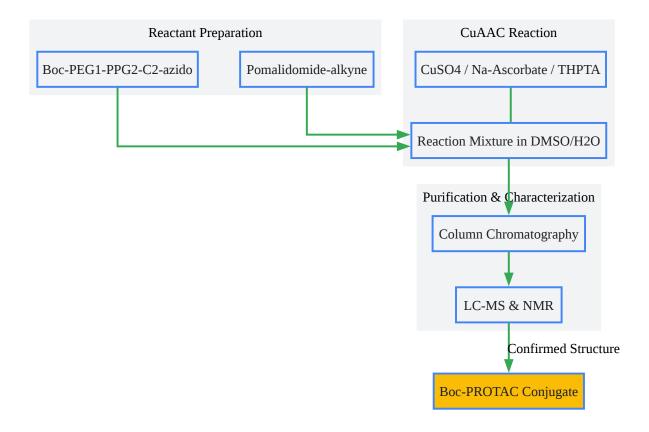
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS):
- Purpose: To confirm the molecular weight of the synthesized PROTAC and assess its purity.
- Method:
 - Dissolve a small sample of the purified product in a suitable solvent (e.g., acetonitrile/water).
 - Inject the sample into an LC-MS system equipped with a C18 column.



- Use a gradient elution method, for example, with mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.[8]
- Monitor the elution profile using a UV detector and the mass spectrum using an electrospray ionization (ESI) source in positive ion mode.
- The expected mass of the product should be observed as the [M+H]⁺ ion. The purity can be estimated from the peak area in the chromatogram.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: To confirm the chemical structure of the synthesized PROTAC.
- Method:
 - Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Acquire ¹H and ¹³C NMR spectra.
 - The spectra should be consistent with the proposed structure, showing the characteristic peaks for the pomalidomide moiety, the PEG/PPG linker, the newly formed triazole ring, and the Boc protecting group.[9][10]

Visualizations

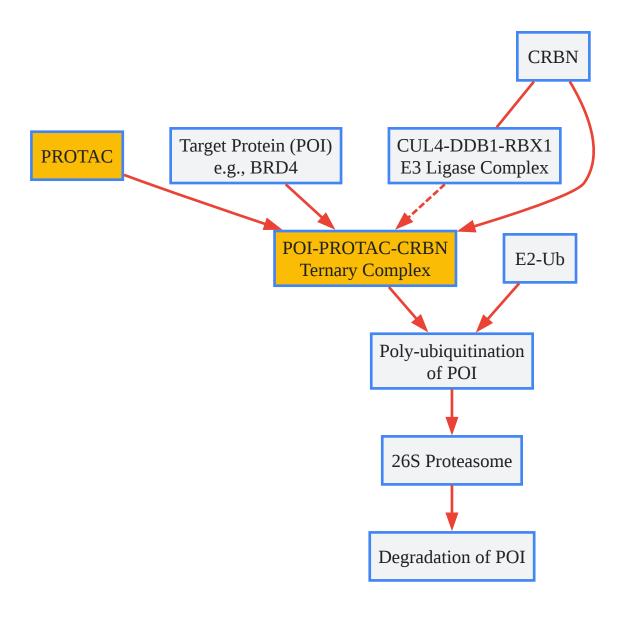




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Experimental workflow for PROTAC synthesis.





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CRBN-mediated protein degradation pathway.

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